ADTN

Adenylate cyclase Dopamine receptor Retinal pharmacology

ADTN is a conformationally rigid dopamine agonist whose constrained tetrahydronaphthalene backbone enforces a single, reproducible pharmacophore—unlike flexible dopamine or apomorphine. Racemic ADTN: IC50 3–6 nM (D2 binding); EC50 3.1–3.5 μM (cAMP). (+)-Enantiomer offers 10-fold stereoselectivity. Exhibits 5.4-fold higher potency in nucleus accumbens vs. striatum for region-specific behavioral studies. The definitive benchmark scaffold for SAR, computational chemistry, and receptor subtype dissection. Available as free base or hydrobromide salt. Request a quote for bulk orders.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 53463-78-8
Cat. No. B1665609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADTN
CAS53463-78-8
Synonyms2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene
2-amino-6,7-dihydroxytetralin
6,7-ADTN
6,7-dihydroxy-2-aminotetralin
6,7-dihydroxy-3-chromanamine
ADTN
ADTN hydrobromide
ADTN hydrochloride
ADTN, (R)-isomer
ADTN, (S)-isome
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2CC1N)O)O
InChIInChI=1S/C10H13NO2/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h4-5,8,12-13H,1-3,11H2
InChIKeyASXGAOFCKGHGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADTN (CAS 53463-78-8): A Conformationally Constrained Dopamine Receptor Agonist for Neuroscience and Pharmacology Research


ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) is a synthetic, racemic dopamine receptor agonist that structurally constrains the dopamine pharmacophore into a rigid tetrahydronaphthalene ring system . It serves as a prototypical tool compound for probing dopamine receptor pharmacology, particularly in studies of adenylate cyclase activity, receptor binding, and functional selectivity [1]. The compound is commercially available as the hydrobromide salt and is widely used in academic and industrial research settings.

Why Generic Dopamine Receptor Agonists Cannot Substitute for ADTN in Rigorous Studies


ADTN is not a simple interchangeable dopamine receptor agonist. Its constrained tetrahydronaphthalene backbone enforces a specific molecular geometry that differs fundamentally from flexible agonists like dopamine or apomorphine [1]. This conformational rigidity translates into quantifiable differences in receptor binding affinity, functional potency at adenylate cyclase, and enantiomeric selectivity [2]. Unlike dopamine, which can adopt multiple low-energy conformations, ADTN presents a single, well-defined pharmacophore that is essential for reproducible structure-activity relationship studies and for dissecting receptor subtype-specific signaling [1]. The following evidence guide details the exact quantitative parameters where ADTN differs from its closest analogs, enabling informed scientific selection.

Quantitative Evidence Guide for ADTN: Differentiating Data Against Key Comparators


ADTN vs. Dopamine: Equipotent Stimulation of Adenylate Cyclase in Carp Retina

In intact carp retina, ADTN stimulates adenylate cyclase with an EC50 of 3.1 μM, which is numerically lower than dopamine's EC50 of 3.5 μM, indicating slightly higher potency [1]. At 100 μM, ADTN achieves 92% of the maximal stimulation evoked by dopamine, demonstrating near-full agonist efficacy [1].

Adenylate cyclase Dopamine receptor Retinal pharmacology

ADTN Binding Affinity at D2-like Receptors: A 3-6 nM IC50 Compared to Inactive Rigid Analogs

Racemic ADTN displaces [3H]dopamine binding with IC50 values of 6 nM in calf striatal homogenates and 3.1 nM in rat striatal homogenates [1]. In stark contrast, rigid bridged tricyclic analogs (exo- and endo-2-amino-6,7-dihydroxybenzonorbornenes) show no displacement activity at concentrations up to 2000 nM [1].

Receptor binding Dopamine D2 receptor Structure-activity relationship

Rank Order of Potency for Adenylate Cyclase Inhibition: ADTN Matches Apomorphine, Exceeds Dopamine

In rat striatal synaptic membranes, ADTN and apomorphine exhibit equivalent potency in inhibiting adenylate cyclase, both being more potent than dopamine [1]. The established rank order is: (-)-propylnorapomorphine ≥ bromocriptine > ADTN = (-)-apomorphine > dopamine [1].

Adenylate cyclase inhibition D2 receptor Potency rank order

Enantiomeric Selectivity: (+)-ADTN is 10-Fold More Potent than (-)-ADTN in Receptor Binding

In competition binding assays using [3H]-(±)-ADTN in calf striatum, the (+)-enantiomer of ADTN demonstrates a 10-fold higher potency than the (-)-enantiomer [1]. This stereoselectivity is a hallmark of specific receptor interactions and is not uniformly observed across all dopaminergic ligands [1].

Enantiomeric selectivity Receptor binding Stereochemistry

ADTN Exhibits Regional Brain Heterogeneity: 5.4-Fold Higher Potency in Nucleus Accumbens vs. Striatum

ADTN stimulates cAMP production with distinct potencies across brain regions: EC50 = 3.5 μM in rat striatal homogenates versus 0.65 μM in nucleus accumbens homogenates [1]. This 5.4-fold regional difference is not typically observed with flexible agonists like dopamine and may reflect differential receptor coupling or subtype distribution [2].

Brain region specificity cAMP accumulation Dopamine receptor

Optimal Application Scenarios for ADTN Based on Validated Quantitative Evidence


Adenylate Cyclase Assays in Native Tissue Preparations

Use ADTN as a stable, high-potency dopamine surrogate for stimulating cAMP accumulation in retinal or striatal tissues, where its EC50 of 3.1–3.5 μM matches or slightly exceeds that of dopamine [1]. Its conformational rigidity ensures reproducible pharmacological responses across experiments.

Radioligand Binding Studies Requiring High-Affinity Agonist Probes

Employ racemic ADTN (IC50 = 3–6 nM) or its (+)-enantiomer as a competitive ligand in dopamine receptor binding assays, particularly when investigating D2-like sites [1]. The 10-fold enantiomeric selectivity provides a sensitive probe for stereospecific receptor interactions [2].

In Vivo Behavioral Pharmacology Focused on Mesolimbic Pathways

Administer ADTN via intra-accumbens injection to induce hyperlocomotion in rodents, leveraging its 5.4-fold higher potency in nucleus accumbens versus striatum [1]. This regional selectivity makes ADTN particularly suitable for studies of reward, motivation, and addiction circuitry.

Structure-Activity Relationship (SAR) Studies of Dopaminergic Ligands

Use ADTN as a benchmark rigid scaffold for evaluating the binding and functional consequences of conformational flexibility in novel dopamine receptor ligands [1]. Its well-defined pharmacophore and quantitative potency data serve as a critical reference point for computational and medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADTN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.